Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is a complex organic compound that features a piperazine ring substituted with a cyclobutanecarbonyl group and a sulfonylbenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Cyclobutanecarbonyl Group: This step involves the reaction of the piperazine derivative with cyclobutanecarbonyl chloride under basic conditions to form the cyclobutanecarbonyl-substituted piperazine.
Sulfonylation and Esterification: The final step involves the sulfonylation of the benzoate ester with the cyclobutanecarbonyl piperazine derivative to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate has several applications in scientific research:
Medicinal Chemistry: It is used in the design and synthesis of potential drug candidates, particularly for its piperazine moiety which is common in many pharmaceuticals.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets, such as enzymes and receptors.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industries.
Mechanism of Action
The mechanism of action of Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the sulfonylbenzoate ester may enhance its binding affinity and specificity . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: Used in anti-tubercular research.
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Investigated as acetylcholinesterase inhibitors for Alzheimer’s disease.
Uniqueness
Ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties and binding affinities compared to other piperazine derivatives .
Properties
IUPAC Name |
ethyl 4-[4-(cyclobutanecarbonyl)piperazin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O5S/c1-2-25-18(22)15-6-8-16(9-7-15)26(23,24)20-12-10-19(11-13-20)17(21)14-4-3-5-14/h6-9,14H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAYJDJLNRCLPOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.